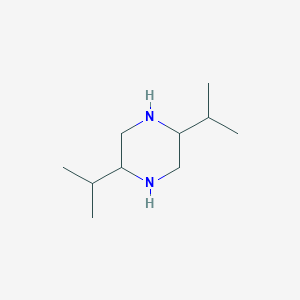

2,5-Diisopropylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-di(propan-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGHKEGZZQBHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC(CN1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Diisopropylpiperazine and Its Precursors

Strategies for Diisopropylpiperazine Scaffold Construction

The construction of the 2,5-diisopropylpiperazine core predominantly begins with the synthesis of its diketopiperazine precursor, which is derived from the amino acid L-valine. This precursor is then reduced to yield the final piperazine (B1678402) product.

Cyclization Reactions of Dipeptide Precursors

The formation of the 2,5-diketopiperazine (DKP) ring from a dipeptide precursor, in this case, a di-valine derivative, is a key step. Various techniques have been developed to facilitate this intramolecular cyclization.

A common and traditional method for synthesizing 2,5-diketopiperazines is the thermal cyclization of dipeptide esters in solution. This approach typically involves heating the dipeptide ester, such as L-valyl-L-valine methyl ester, in a suitable high-boiling solvent. The elevated temperature promotes the intramolecular aminolysis, leading to the formation of the cyclic dipeptide and the elimination of the alcohol corresponding to the ester group.

| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| L-valyl-L-valine methyl ester | Toluene | Reflux | 48 | ~70 |

| L-valyl-L-valine ethyl ester | Xylene | Reflux | 24-48 | Moderate to Good |

This table presents typical data for the solution-phase thermal cyclization of di-valine esters. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a streamlined approach for the synthesis of peptides and their derivatives, including cyclic dipeptides. libretexts.org In this method, the C-terminal amino acid (L-valine) is first anchored to a solid support, typically a polystyrene resin such as the Merrifield or Wang resin. libretexts.org The peptide chain is then elongated by the sequential addition of the next amino acid (another L-valine residue). Following the assembly of the linear dipeptide on the resin, cleavage from the solid support under specific conditions can induce concomitant cyclization to yield the desired 2,5-diketopiperazine.

A general procedure for the solid-phase synthesis of cyclo(L-Val-L-Val) involves the following steps:

Resin Loading: The first Fmoc-protected L-valine is attached to the resin.

Deprotection: The Fmoc protecting group is removed from the first amino acid.

Coupling: The second Fmoc-protected L-valine is coupled to the first.

Deprotection: The Fmoc group is removed from the second amino acid.

Cleavage and Cyclization: The dipeptide is cleaved from the resin, which often triggers the cyclization to form cyclo(L-Val-L-Val).

| Resin Type | Coupling Reagent | Cleavage Cocktail | Yield (%) |

| Merrifield Resin | DCC/HOBt | HF | Good |

| Wang Resin | HBTU/DIEA | TFA/DCM | High |

This table illustrates a general solid-phase synthesis approach. The specific reagents and conditions can be optimized to improve yield and purity.

In line with the principles of green chemistry, methods that avoid the use of catalysts or promoters and utilize environmentally friendly solvents are highly desirable. One such approach involves the heating of free amino acids in a high-boiling, non-toxic solvent like ethylene (B1197577) glycol. This method allows for the direct formation of 2,5-diketopiperazines from their constituent amino acids in a single step, with water being the only byproduct. rsc.org This catalyst-free approach is simple, efficient, and significantly reduces chemical waste. rsc.org

| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| L-valine | Ethylene Glycol | 180-190 | 2-4 | High |

This table shows representative data for the environmentally benign synthesis of cyclo(L-Val-L-Val) from L-valine.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. In the context of 2,5-diketopiperazine synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net The microwave-assisted cyclization of N-Boc protected dipeptide esters, for instance, can be performed rapidly and efficiently, often under solvent-free conditions. researchgate.net

| Starting Material | Conditions | Power (W) | Time (min) | Yield (%) |

| N-Boc-L-valyl-L-valine methyl ester | Solvent-free | 150-300 | 5-15 | High |

This table provides illustrative data for the microwave-assisted synthesis of cyclo(L-Val-L-Val). The optimal power and time may vary depending on the specific microwave reactor and scale of the reaction.

Reductive Conversion Pathways to the Piperazine Core

Once the precursor, (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, is synthesized, the final step is the reduction of the two amide carbonyl groups to methylene (B1212753) groups to form this compound. This transformation is typically achieved using powerful reducing agents.

The most common reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction involves the complete reduction of both amide functionalities.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| (3S,6S)-3,6-diisopropylpiperazine-2,5-dione | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | Good |

This table outlines the general conditions for the reduction of the diketopiperazine precursor. Careful handling of the pyrophoric reducing agent is essential.

Reduction of Diketopiperazine Intermediates (e.g., using NaBH4/TiCl4 system)

The conversion of the 3,6-diisopropylpiperazine-2,5-dione intermediate to this compound is achieved by the reduction of its two amide carbonyl groups. This transformation requires potent reducing agents.

A commonly employed method for this reduction is the use of metal hydrides. While lithium aluminum hydride (LiAlH4) is a standard reagent for reducing amides, including diketopiperazines, to their corresponding amines, alternative systems have been explored for their unique reactivity and milder conditions caltech.edudicp.ac.cn.

One such system is the combination of sodium borohydride (B1222165) (NaBH4) with a Lewis acid like titanium tetrachloride (TiCl4). Sodium borohydride alone is generally not reactive enough to reduce amides. However, when combined with TiCl4, its reducing power is significantly enhanced. The TiCl4 acts as an activator for the carbonyl group, making it more susceptible to nucleophilic attack by the hydride. This reagent system has been shown to be effective for the reduction of various carboxamides to amines mdma.chnih.gov. The reaction proceeds by adding the substrate to a pre-formed mixture of TiCl4 and NaBH4 in an anhydrous solvent such as 1,2-dimethoxyethane (B42094) mdma.ch.

The general conditions for such reductions are outlined below:

| Reducing System | Typical Conditions | Reference |

| TiCl4/NaBH4 | Substrate added to a mixture of TiCl4 (1.1-2.2 equiv.) and NaBH4 (3.3-6.6 equiv.) in an anhydrous ether solvent (e.g., DME) at 0 °C to room temperature. | mdma.ch |

| LiAlH4 | Standard reduction conditions in an anhydrous solvent like THF or diethyl ether, often requiring heating. | caltech.edudicp.ac.cn |

| Borane Reagents | Borane-tetrahydrofuran (B-THF) or borane-dimethyl sulfide (B99878) (BMS) are also effective for amide reduction. | nih.gov |

Stereochemical Considerations and Mitigation of Racemization during Reduction

Maintaining stereochemical integrity during the synthesis and reduction of diketopiperazines is a critical challenge. The chiral centers at the α-carbons (C3 and C6 in the DKP, which become C2 and C5 in the piperazine) are susceptible to epimerization, particularly under basic or heated conditions nih.govmdpi.com.

Racemization can occur via the formation of an enolate intermediate at the α-carbon, which planarizes the stereocenter. This process is especially prevalent in proline-containing diketopiperazines but can affect other DKPs as well mdpi.com. Studies have shown that the cis-isomer of a diketopiperazine is often thermodynamically less stable and can epimerize to the more stable trans-isomer mdpi.com. This isomerization can lead to a mixture of diastereomers in the final piperazine product.

Mitigation Strategies:

Mild Reaction Conditions: Employing reducing agents that operate at lower temperatures can minimize the rate of epimerization.

Protecting Groups: In peptide synthesis, which precedes DKP formation, specific N-terminal protecting groups like DNPBS (2,4-dinitrobenzenesulfonyl) have been shown to suppress α-carbon racemization during amino acid coupling nih.gov.

Control of pH: Racemization rates are pH-dependent. Avoiding strongly basic or acidic conditions during workup and purification is crucial nih.gov.

Choice of Reagents: The selection of coupling reagents during the synthesis of the dipeptide precursor can influence racemization. Additives such as HOBt (Hydroxybenzotriazole) are known to suppress racemization during peptide bond formation peptide.com.

Stereoselective Synthesis of this compound Isomers

Accessing specific stereoisomers (enantiomers and diastereomers) of this compound requires precise control over the stereochemistry at every synthetic step, from the choice of starting materials to the catalysts used.

Enantioselective Methodologies for Chiral Isomer Access

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, this is most directly achieved by starting with enantiomerically pure amino acids. However, advanced catalytic methods can create or influence stereocenters during the synthesis of the piperazine core or its precursors. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones, which are direct precursors to piperazines dicp.ac.cn. Similarly, Rhodium/f-spiroPhos complexes have been used for the enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines, yielding chiral DKP derivatives with high enantioselectivity (up to 99.9% ee) acs.org.

Diastereoselective Approaches and Control over Isomer Formation

Diastereoselective synthesis controls the relative stereochemistry between two or more stereocenters, leading to either cis or trans isomers in cyclic systems like piperazines. For this compound, the cis isomer has both isopropyl groups on the same side of the ring plane, while the trans isomer has them on opposite sides.

One effective strategy involves the hydrogenation of a pre-formed (Z,Z)-bis(benzylidene)piperazine-2,5-dione. Catalytic hydrogenation of these exocyclic double bonds has been shown to preferentially form the cis isomer as the major product chemrxiv.orgcsu.edu.au. The choice of catalyst and conditions can influence the diastereomeric ratio. Other approaches, such as diastereoselective bromohydration-cyclization sequences, have been used to create functionalized diketopiperazines with high stereocontrol nih.gov.

Influence of Chiral Starting Materials on Stereochemical Outcome

The most straightforward method to control the stereochemistry of this compound is through the use of chiral amino acids as the foundational building blocks researchgate.net. The stereochemical outcome is directly determined by the chirality of the valine used:

Cyclization of L-Val-L-Val dipeptide yields (3S,6S)-3,6-diisopropylpiperazine-2,5-dione . Reduction of this cis-DKP produces (2S,5S)-2,5-diisopropylpiperazine .

Cyclization of D-Val-D-Val dipeptide yields (3R,6R)-3,6-diisopropylpiperazine-2,5-dione . Reduction of this cis-DKP produces (2R,5R)-2,5-diisopropylpiperazine .

Cyclization of L-Val-D-Val or D-Val-L-Val dipeptides yields (3S,6R)- or (3R,6S)-3,6-diisopropylpiperazine-2,5-dione , respectively. Reduction of these trans-DKPs produces the corresponding trans-2,5-diisopropylpiperazines.

This substrate-controlled approach is highly effective, provided that no racemization occurs during the synthesis mdpi.com.

Catalytic Asymmetric Synthesis Strategies

Modern organic synthesis offers a variety of catalytic asymmetric strategies to produce chiral piperazines and their precursors, often avoiding the need to rely solely on the chiral pool. These methods introduce chirality through the action of a chiral catalyst.

| Catalytic Strategy | Description | Catalyst/Ligand Example | Reference |

| Asymmetric Hydrogenation | Enantioselective reduction of unsaturated precursors like pyrazinols or alkylidene diketopiperazines. | Pd(OCOCF3)2/(S)-synphos or Rh/f-spiroPhos | dicp.ac.cnacs.org |

| Decarboxylative Allylic Alkylation | Palladium-catalyzed reaction of N-protected piperazin-2-ones to create α-substituted chiral centers. | Pd-catalyst with a PHOX ligand | caltech.edunih.govnih.gov |

| Asymmetric C-H Lithiation | Direct functionalization of a C-H bond adjacent to the nitrogen using a chiral ligand to direct stereochemistry. | s-BuLi/(-)-sparteine | mdpi.com |

| Photoredox Catalysis | Use of light and a photocatalyst (e.g., Iridium complex) to enable C-H functionalization reactions under mild conditions. | Ir(ppy)3 | mdpi.com |

These advanced methods provide powerful tools for creating structurally diverse and stereochemically complex piperazine derivatives, expanding the chemical space beyond what is accessible from natural amino acids alone nih.govacs.org.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,5-Diisopropylpiperazine, offering unambiguous assignment of proton and carbon signals and insight into the molecule's connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for determining the structure of this compound. The symmetry of the molecule simplifies the spectra, with signals corresponding to the methine and methyl groups of the isopropyl substituents and the protons on the piperazine (B1678402) ring.

In a study detailing the synthesis of (2S,5S)-2,5-diisopropylpiperazine, the ¹H and ¹³C NMR spectra were recorded in DMSO-d6. rsc.org The ¹H NMR spectrum shows distinct signals for the isopropyl methyl protons, the isopropyl methine proton, and the protons attached to the piperazine ring. Similarly, the ¹³C NMR spectrum displays characteristic peaks for the methyl and methine carbons of the isopropyl groups and the carbons of the piperazine ring. rsc.org

The chemical shifts are influenced by the solvent and the electronic environment of the nuclei. For instance, in piperazine-2,5-dione systems, which share the core ring structure, the chemical shifts of the protons on the ring are notably affected by the conformation and the nature of the substituents. csu.edu.auchemrxiv.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for (2S,5S)-2,5-Diisopropylpiperazine Data reported for spectra recorded in DMSO-d6. rsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine-CH (C2, C5) | — | — |

| Piperazine-CH₂ (C3, C6) | — | — |

| Isopropyl-CH | — | — |

| Isopropyl-CH₃ | — | — |

| Specific chemical shift values from the referenced spectra were not explicitly provided in the text but are available in the supplementary data of the source. rsc.org |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl group's structure. oxinst.comlibretexts.org Correlations would also be seen among the protons on the piperazine ring, helping to assign their specific positions. The analysis of a COSY spectrum for synthetic (2S,5S)-2,5-diisopropylpiperazine confirms these expected correlations. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org The HSQC spectrum of this compound shows cross-peaks that link the proton signals to their corresponding carbon signals. For example, it connects the isopropyl methine proton signal to the isopropyl methine carbon signal, and the piperazine ring proton signals to their respective ring carbon signals. rsc.orgucr.edu This provides an unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In this compound, HMBC would show correlations from the isopropyl methyl protons to both the isopropyl methine carbon and the C2/C5 carbon of the piperazine ring, confirming the attachment point of the substituent. An HMBC spectrum was utilized in the characterization of synthetic (2S,5S)-2,5-diisopropylpiperazine to confirm its complete structure. rsc.org

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the piperazine ring. japsonline.com The chemical shifts of the nitrogen atoms are sensitive to factors such as protonation, bonding, and molecular conformation. researchgate.net

Direct detection of the ¹⁵N nucleus can be challenging due to its low natural abundance and low gyromagnetic ratio. japsonline.com Therefore, indirect detection methods like ¹H-¹⁵N HMBC are often employed. japsonline.com For this compound, the two nitrogen atoms are chemically equivalent due to the molecule's symmetry, and thus a single ¹⁵N resonance would be expected. The chemical shift would be characteristic of a secondary amine within a saturated heterocyclic ring. In studies of 1-phenylpiperazine, ¹⁵N NMR chemical shifts were calculated and measured, showing that the nitrogen peaks appear upfield relative to a formamide (B127407) reference. dergipark.org.tr This type of analysis helps to confirm the electronic state and connectivity of the nitrogen atoms in the ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). foodandnutritionjournal.org This precision allows for the determination of the elemental formula of a compound. nih.gov

For this compound, the molecular formula is C₁₀H₂₂N₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured accurate mass with the theoretical (calculated) mass. The ability of HRMS to provide unambiguous molecular formulas is a key step in the identification of new or unknown compounds. escholarship.org

Table 2: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Monoisotopic Mass | 170.1782987 Da |

| Average Mass | 170.305 g/mol |

In mass spectrometry, after a molecule is ionized to form a molecular ion (M⁺), it can break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. nih.gov

The fragmentation of piperazine derivatives is often characterized by specific cleavage pathways. researchgate.net For this compound, the expected fragmentation would be dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage), which is a common pathway for amines. libretexts.org

Key expected fragmentation pathways include:

Loss of an isopropyl radical: Alpha-cleavage next to the nitrogen can result in the loss of an isopropyl group (•CH(CH₃)₂), leading to a stable iminium ion.

Ring cleavage: The piperazine ring itself can undergo fragmentation, leading to various smaller charged fragments.

Analysis of these patterns allows for the confirmation of the isopropyl substituents and the integrity of the piperazine core structure. bit.edu.cn

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 170 | [C₁₀H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - C₃H₇]⁺ | Loss of an isopropyl radical via alpha-cleavage |

| 85 | [C₅H₁₁N]⁺ | Ring cleavage and loss of a C₅H₁₁N fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be indispensable for the definitive structural analysis of this compound.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the exact molecular structure of a compound. By irradiating a single crystal of this compound with an X-ray beam, the diffraction pattern produced can be analyzed to generate a detailed three-dimensional model of the molecule. This analysis would unequivocally confirm the connectivity of the atoms, establishing the piperazine ring and the positions of the isopropyl substituents at the C2 and C5 positions. Furthermore, SC-XRD provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

A hypothetical data table that could be generated from such an analysis is presented below.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 12-18 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals forces)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions that govern the crystal packing. For this compound, the secondary amine groups (N-H) are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. Therefore, N-H···N hydrogen bonds would be expected to be a dominant feature in the crystal packing, likely forming chains or dimeric motifs.

Conformational Analysis in the Solid State

The piperazine ring is not planar and typically adopts a chair conformation to minimize steric strain. The isopropyl substituents at the C2 and C5 positions can be oriented in either axial or equatorial positions. Single crystal X-ray diffraction would provide a definitive answer to the preferred conformation of the piperazine ring and the orientation of the isopropyl groups in the solid state. It is likely that the bulky isopropyl groups would preferentially occupy equatorial positions to minimize steric hindrance, resulting in a trans-diequatorial conformation.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation by the sample. An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The primary functional groups in this compound are the secondary amine (N-H), C-N, and C-H bonds within the piperazine ring and the isopropyl groups. The expected IR absorption bands for these groups are summarized in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350-3310 | Medium |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

| N-H | Bend | 1650-1580 | Medium |

| C-H | Bend | 1470-1450 | Medium |

| C-N | Stretch | 1250-1020 | Medium |

Stereochemical Investigations and Conformational Dynamics

Isomerism in 2,5-Diisopropylpiperazine: Cis/Trans and Enantiomeric Forms

The substitution at the C2 and C5 positions of the piperazine (B1678402) ring in this compound leads to the existence of both cis and trans diastereomers. In the cis isomer, the two isopropyl groups are situated on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides.

Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Cis Isomer: The cis isomer has a plane of symmetry and is therefore a meso compound, meaning it is achiral and does not have a non-superimposable mirror image.

Trans Isomer: The trans isomer lacks a plane of symmetry and exists as a pair of enantiomers: (2R,5R)-2,5-diisopropylpiperazine and (2S,5S)-2,5-diisopropylpiperazine. These enantiomers are non-superimposable mirror images of each other.

The synthesis of specific stereoisomers of 2,5-disubstituted piperazines has been a subject of interest in organic chemistry. For instance, the synthesis of (2S,5S)-2,5-diisopropylpiperazine has been reported through a multi-step process involving the cyclization of a dipeptide precursor followed by reduction. unl.pt The separation of cis and trans isomers of similar 2,5-disubstituted piperazine derivatives can often be achieved using chromatographic techniques like reverse phase HPLC, owing to their differences in polarity. mdpi.com

| Isomer Type | Stereoisomers | Chirality |

|---|---|---|

| Cis | (2R,5S)-2,5-diisopropylpiperazine (meso) | Achiral |

| Trans | (2R,5R)-2,5-diisopropylpiperazine | Chiral |

| (2S,5S)-2,5-diisopropylpiperazine | Chiral |

Conformational Preferences and Ring Inversion Dynamics of the Piperazine Ring

The piperazine ring, like cyclohexane, typically adopts a chair conformation to minimize steric strain. In this compound, the isopropyl substituents can occupy either axial or equatorial positions. The conformational preferences are governed by the steric hindrance between the substituents and the rest of the ring.

Generally, bulky substituents on a six-membered ring prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. Therefore, in the most stable chair conformation of the trans isomer, both isopropyl groups are expected to be in equatorial positions. For the cis isomer, one isopropyl group would be in an axial position and the other in an equatorial position in a chair conformation.

Determination of Chiral Purity and Enantiomeric Excess (ee)

For the chiral trans-2,5-diisopropylpiperazine, determining the enantiomeric purity, or enantiomeric excess (ee), is crucial for applications where stereochemistry is important. Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed to determine the ee of chiral compounds:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate enantiomers. In some cases, derivatization of the analyte is necessary to achieve separation. nih.gov

Capillary Electrophoresis (CE): This technique utilizes a chiral selector added to the background electrolyte to achieve separation of enantiomers based on their different electrophoretic mobilities. mdpi.com

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in an NMR spectrum, allowing for their quantification.

The choice of method depends on the specific properties of the compound and the required sensitivity and accuracy.

| Technique | Principle of Separation/Detection | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Broadly applicable to a wide range of chiral compounds |

| Chiral GC | Differential interaction with a chiral stationary phase | Volatile and thermally stable chiral compounds |

| Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector | Charged or polar chiral compounds |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra | Structural elucidation and purity determination |

Computational Approaches to Conformational Landscape Analysis

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like this compound. These methods can be used to predict the relative energies of different conformers, determine the barriers to ring inversion, and understand the factors that govern conformational preferences.

Common computational approaches include:

Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. It is computationally inexpensive and suitable for exploring a large number of conformations.

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost. It is widely used to calculate the geometries and energies of different conformers and transition states. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. They can be used to study the ring inversion process and explore the conformational space available to the molecule at a given temperature. nih.gov

For instance, computational studies on related piperidine (B6355638) derivatives have been used to rationalize the reactivity and selectivity in kinetic resolutions, revealing a preference for the acylation of conformers with an α-substituent in the axial position. nih.gov Similar computational studies on this compound could provide valuable insights into its conformational behavior and reactivity.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Piperazine (B1678402) Ring

Electrophilic Substitution:

Direct electrophilic substitution on the carbon atoms of the piperazine ring is not a common transformation due to the electron-rich nature of the amine groups, which tend to direct electrophiles to the nitrogen atoms. However, functionalization of the carbon atoms can be achieved through other means, such as C-H activation. mdpi.comencyclopedia.pub Methodologies like photoredox catalysis can generate α-amino radicals from N-protected piperazines, which can then couple with various electrophiles. mdpi.com

Nucleophilic Substitution:

The piperazine ring itself is not inherently electrophilic. However, the introduction of electron-withdrawing groups on the nitrogen atoms or the carbon skeleton can activate the ring for nucleophilic attack. For instance, in the context of diketopiperazines, which are related structures, the carbonyl groups enhance the electrophilicity of the ring, allowing for reactions with nucleophiles. While 2,5-diisopropylpiperazine lacks these activating groups, derivatization strategies can be employed to facilitate nucleophilic substitutions.

A common approach for functionalizing the piperazine scaffold involves the nucleophilic substitution reactions of piperazines with various electrophiles. researchgate.netnih.gov The secondary amines of this compound can act as nucleophiles, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. For example, N-arylpiperazines are commonly synthesized via Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann-Goldberg reactions, or aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes. nih.gov Similarly, N-alkylation can be achieved through nucleophilic substitution on alkyl halides or sulfonates. nih.gov

| Reaction Type | Description | Typical Reagents/Conditions | Outcome |

| N-Arylation | Formation of a C-N bond between a piperazine nitrogen and an aromatic ring. | Aryl halides, Pd or Cu catalyst, base. | N-Aryl-2,5-diisopropylpiperazine |

| N-Alkylation | Formation of a C-N bond between a piperazine nitrogen and an alkyl group. | Alkyl halides, base. | N-Alkyl-2,5-diisopropylpiperazine |

| N-Acylation | Formation of a C-N bond between a piperazine nitrogen and a carbonyl group. | Acyl chlorides, anhydrides. | N-Acyl-2,5-diisopropylpiperazine |

Oxidation and Reduction Transformations of the Piperazine Core and Side Chains

Oxidation:

The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. The specific conditions for such a transformation would likely involve reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The carbon atoms of the piperazine ring, particularly those adjacent to the nitrogen atoms (α-carbons), can also be oxidized. This can be achieved through various methods, including photoredox catalysis, which can generate α-aminyl radicals that can then be trapped by an oxidant. mdpi.com The isopropyl side chains are generally more resistant to oxidation, but under harsh conditions, oxidation of the tertiary C-H bond could occur.

Reduction:

As this compound is a saturated heterocyclic system, it is already in a reduced state. Further reduction of the piperazine core is not a typical transformation. However, if the piperazine ring were to be derivatized with reducible functional groups (e.g., N-oxides, or carbonyl groups in related diketopiperazines), these could be targeted for reduction. For instance, the reduction of the corresponding diketopiperazine, (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, would yield the fully reduced this compound.

| Transformation | Description | Potential Reagents | Potential Product |

| N-Oxidation | Oxidation of one or both nitrogen atoms. | H₂O₂, m-CPBA | This compound-N,N'-dioxide |

| C-H Oxidation | Oxidation of a C-H bond on the piperazine ring or side chain. | Strong oxidizing agents, catalytic methods. | Hydroxylated or carbonylated derivatives |

Functionalization of Isopropyl Side Chains and Piperazine Nitrogen Atoms

Functionalization of Isopropyl Side Chains:

Direct functionalization of the isopropyl side chains of this compound is challenging due to the inert nature of the C-H bonds. However, radical-based reactions could potentially be employed to introduce functionality. For instance, under conditions that generate alkyl radicals, it might be possible to achieve halogenation or other substitutions on the isopropyl groups. However, such reactions would likely lack selectivity and could lead to a mixture of products.

Functionalization of Piperazine Nitrogen Atoms:

The nitrogen atoms are the most reactive sites for functionalization in this compound. A wide array of substituents can be introduced at these positions.

N-Alkylation and N-Arylation: As mentioned previously, these are common methods for derivatization. nih.gov

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides readily forms N-acyl derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylated products.

Michael Addition: The secondary amines can undergo Michael addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the introduction of a diverse range of functional groups, which can significantly alter the physical, chemical, and biological properties of the parent molecule.

| Nitrogen Functionalization | Reagent Type | Product Type |

| Alkylation | Alkyl halide, tosylate, or mesylate | N-Alkylpiperazine |

| Arylation | Aryl halide with catalyst | N-Arylpiperazine |

| Acylation | Acyl chloride or anhydride | N-Acylpiperazine |

| Sulfonylation | Sulfonyl chloride | N-Sulfonylpiperazine |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compound |

Regioselective and Chemoselective Modifications for Scaffold Diversification

Regioselectivity:

In a symmetrically substituted piperazine like the 2,5-diisopropyl derivative, the two nitrogen atoms are chemically equivalent. Therefore, monosubstitution will occur randomly at either nitrogen. Achieving regioselective monosubstitution can be challenging but may be possible through statistical control (using one equivalent of the electrophile) or by employing a large protecting group on one nitrogen to sterically hinder the approach to the second. For unsymmetrically substituted piperazines, the electronic and steric environment around each nitrogen atom would dictate the regioselectivity of the reaction. For instance, N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols has been shown to proceed with complete regioselectivity. rsc.org

Chemoselectivity:

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. In this compound, the primary reactive sites are the two nitrogen atoms. If a reagent is introduced that could potentially react with both the nitrogen atoms and the C-H bonds of the ring or side chains, controlling the chemoselectivity would be crucial. Generally, the high nucleophilicity of the nitrogen atoms makes them the preferred site of reaction with most electrophiles. Protecting the nitrogen atoms, for example by converting them to amides or carbamates, would allow for subsequent reactions to be directed towards other parts of the molecule, such as C-H functionalization. mdpi.com

Derivatization to Form Complex Molecular Architectures (e.g., nucleoside analogues)

The piperazine scaffold is a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including nucleoside analogues. researchgate.net The ability to introduce substituents at the nitrogen atoms and potentially at the carbon atoms of the ring allows for the creation of diverse molecular architectures that can mimic the structure of natural nucleosides.

For example, piperazine derivatives can be coupled to purine (B94841) or pyrimidine (B1678525) bases to create novel nucleoside analogues. A study reported the synthesis of C6-piperazine substituted purine nucleoside analogues through the nucleophilic substitution of a precursor with various piperazines. researchgate.net Although this example does not specifically use this compound, it demonstrates the principle of incorporating a piperazine moiety into a nucleoside structure. The synthesis of piperidine (B6355638) nucleosides as conformationally restricted mimics of known drugs further highlights the utility of nitrogen-containing heterocycles in this area. mdpi.com

The chiral nature of this compound (which can exist as cis and trans diastereomers, each of which can be resolved into enantiomers) makes it an attractive scaffold for the synthesis of chiral drugs and complex natural product analogues. researchgate.net The stereochemistry of the piperazine core can be used to control the spatial orientation of the appended functional groups, which is often critical for biological activity.

Catalytic Applications of 2,5 Diisopropylpiperazine Derivatives

Organocatalysis Utilizing Chiral 2,5-Diisopropylpiperazines

The intrinsic basicity of the nitrogen atoms, coupled with the inherent chirality of the 2,5-diisopropylpiperazine core, makes its derivatives attractive candidates for organocatalysis. These catalysts can activate substrates through the formation of chiral enamines or by engaging in hydrogen bonding interactions, thereby directing the stereoselective formation of products.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of chiral organocatalysts. While a wide array of chiral amines have been successfully employed to catalyze this reaction, the specific use of this compound derivatives remains an area with underexplored potential. The general mechanism involves the reaction of a ketone or aldehyde with the chiral secondary amine of the catalyst to form a nucleophilic enamine intermediate. This enamine then adds to an α,β-unsaturated compound in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The steric bulk of the diisopropyl groups in this compound derivatives is anticipated to play a crucial role in facial selectivity, effectively shielding one face of the enamine and directing the electrophile to the opposite face.

Although direct experimental data on this compound-catalyzed Michael additions is limited in publicly accessible literature, the principles of enamine catalysis strongly suggest its applicability. The C2-symmetry of the catalyst would simplify the catalytic cycle and the number of possible transition states, which is often beneficial for achieving high enantioselectivity.

Enantioselective Additions (e.g., dialkyl zincs to aryl aldehydes)

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis for the production of chiral alcohols. Chiral ligands are essential for controlling the stereochemistry of these additions. Derivatives of this compound, particularly amino alcohol derivatives, are promising candidates for this role.

In the context of the addition of dialkylzinc reagents to aryl aldehydes, a chiral ligand coordinates to the zinc atom, creating a chiral environment around the reactive center. This chiral complex then delivers the alkyl group to the aldehyde in a facial-selective manner. The predictable C2-symmetric backbone of this compound would allow for the rational design of ligands where the stereochemical outcome could be reliably predicted. While numerous chiral amino alcohols and diamines have been successfully utilized in this transformation, specific studies detailing the performance of this compound-based catalysts are not extensively reported. However, the structural analogy to other successful C2-symmetric diamine ligands suggests that they would be effective in inducing high enantioselectivity.

Ligand Design in Coordination Chemistry

The ability of this compound to act as a bidentate ligand, coupled with its inherent chirality and steric bulk, makes it a valuable scaffold for the design of ligands in coordination chemistry. These ligands can be used to create chiral metal complexes for a variety of asymmetric catalytic transformations.

Chiral Ligands for Metal-Catalyzed Asymmetric Synthesis

The design of chiral ligands is central to the field of metal-catalyzed asymmetric synthesis. rsc.org C2-symmetric ligands have proven to be particularly effective, as they reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities. rsc.org Chiral this compound is an ideal scaffold for the development of C2-symmetric ligands. acs.org

The two secondary amine functionalities can be readily derivatized with various coordinating groups, such as phosphines, pyridines, or oxazolines, to create a diverse library of bidentate and tetradentate ligands. These ligands can then be complexed with a range of transition metals, including rhodium, iridium, palladium, and copper, to generate catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The steric hindrance provided by the isopropyl groups can create a well-defined chiral pocket around the metal center, influencing substrate binding and the stereochemical course of the reaction.

Application in Metal-Organic Frameworks (MOFs) as Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs, including their pore size, shape, and functionality, can be tuned by judicious selection of the metal and organic linker. Piperazine-based ligands have been utilized in the synthesis of MOFs, highlighting the potential for incorporating the this compound scaffold into these materials. rsc.org

The rigidity and defined geometry of the this compound unit would make it an excellent candidate for a structural linker in MOFs. Furthermore, the inherent chirality of the ligand could be transferred to the resulting framework, leading to the formation of chiral MOFs. Chiral MOFs are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The isopropyl groups would also contribute to the hydrophobicity and shape of the pores within the framework. While specific examples of MOFs constructed from this compound are not widely reported, the principles of MOF design suggest that it is a promising candidate for the creation of novel chiral porous materials. researchgate.net

Dithione Ligands Based on Diisopropylpiperazine Scaffolds in Metal Complex Formation

Dithiocarbamate (B8719985) ligands are versatile chelating agents that form stable complexes with a wide range of metal ions. sysrevpharm.orgnih.gov These ligands are readily synthesized from primary or secondary amines and carbon disulfide. nih.gov The synthesis of chiral dithiocarbamate ligands can be achieved by starting from chiral amines, and these ligands have been used to create chiral metal complexes. rsc.org

The reaction of chiral this compound with carbon disulfide would be expected to yield a C2-symmetric bis(dithiocarbamate) ligand. This ligand would feature two bidentate dithiocarbamate units held in a chiral arrangement by the piperazine (B1678402) backbone. Such a ligand could coordinate to metal centers in a tetradentate fashion, creating a well-defined chiral coordination environment. These chiral metal-dithiocarbamate complexes could find applications in asymmetric catalysis and as chiral materials with interesting optical or electronic properties. The synthesis and coordination chemistry of dithiocarbamate ligands derived from chiral diamines is an active area of research, and the this compound scaffold offers a unique and sterically demanding platform for the development of new chiral chelating agents. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For 2,5-diisopropylpiperazine, these calculations can provide insights into its preferred geometric conformations and the energy landscape of its chemical transformations.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and energetics of molecules. For this compound, DFT calculations would be crucial in identifying the most stable conformations. The piperazine (B1678402) ring is known to adopt a chair conformation as its most stable form, minimizing steric strain. The introduction of two isopropyl groups at the 2 and 5 positions creates stereocenters, leading to cis and trans diastereomers.

DFT calculations would predict the relative energies of these diastereomers and their various chair and boat conformations. In the chair conformation, the isopropyl groups can be oriented in either axial or equatorial positions. Generally, bulky substituents like isopropyl groups are energetically more favorable in the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the trans-isomer with both isopropyl groups in equatorial positions is expected to be the most stable conformer.

A hypothetical DFT study on this compound would involve calculations at a specific level of theory and basis set, such as B3LYP/6-31G*, to determine key geometric parameters and relative energies.

Table 1: Hypothetical DFT (B3LYP/6-31G) Optimized Geometries and Relative Energies of this compound Conformers*

| Conformer | Dihedral Angle (C2-N1-C6-C5) (°) | C-N Bond Length (Å) | Relative Energy (kcal/mol) |

| trans (diequatorial) | -55.2 | 1.47 | 0.00 |

| trans (diaxial) | 54.8 | 1.48 | > 5.0 |

| cis (axial, equatorial) | -53.5 | 1.47 | ~ 2.5 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted piperazines. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms and Transition States (e.g., cyclization pathways)

Quantum mechanical calculations are invaluable for mapping out the reaction pathways and identifying the transition states of chemical reactions. For instance, the formation of a related compound, cyclo(Val-Val) (a diketopiperazine with two isopropyl groups), involves the cyclization of a dipeptide of valine. Theoretical studies on dipeptide cyclization reveal that the reaction typically proceeds through a nucleophilic attack of the N-terminal amine on the C-terminal carbonyl carbon.

Computational modeling of this process would identify the transition state structure, which would likely involve a tetrahedral intermediate. The energy barrier for this cyclization can be calculated, providing insight into the reaction kinetics. The presence of bulky isopropyl groups could influence the rate of cyclization due to steric effects, a factor that can be quantified through computational analysis. Studies on the formation of diketopiperazines have shown that the process is often catalyzed by the presence of a base or can occur under thermal conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of molecules over time and to study their interactions with other molecules, such as solvents. An MD simulation of this compound in an aqueous environment would reveal the dynamic behavior of the piperazine ring and the isopropyl side chains.

The simulation would likely show the piperazine ring predominantly in the chair conformation, with occasional flipping between chair forms. The isopropyl groups would be observed to have a significant impact on the surrounding water structure, creating a hydrophobic hydration shell. The flexibility of the isopropyl groups and their rotational freedom would also be a key observation from the simulation.

MD simulations of piperazine and its derivatives have been employed to study their behavior in various applications, such as in carbon capture technologies. These studies provide force field parameters and simulation protocols that could be adapted for this compound.

Table 2: Key Parameters and Potential Observations from a Hypothetical MD Simulation of this compound

| Parameter | Description | Potential Observation |

| Simulation Time | Length of the simulation trajectory | Predominance of the chair conformation with infrequent ring flips. |

| Force Field | Set of parameters describing the potential energy of the system | OPLS-AA or similar force fields could be used. |

| Solvent Model | Representation of the water molecules | TIP3P or SPC/E models are common choices. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle | Analysis of the N-H...O and C-H...O RDFs would reveal the hydration structure around the molecule. |

Theoretical Insights into Structure-Reactivity Relationships

Computational studies can provide fundamental insights into how the structure of a molecule influences its reactivity. For this compound, the key structural features are the basic nitrogen atoms of the piperazine ring and the steric bulk of the isopropyl groups.

The basicity of the nitrogen atoms can be quantified by calculating the proton affinity or by analyzing the electrostatic potential map, which would show regions of high electron density around the nitrogens. The presence of the electron-donating isopropyl groups is expected to slightly increase the basicity of the nitrogen atoms compared to unsubstituted piperazine.

The steric hindrance imposed by the isopropyl groups would play a significant role in the accessibility of the nitrogen lone pairs to incoming electrophiles or in its ability to act as a ligand in coordination chemistry. Computational methods can be used to calculate steric descriptors and to model the approach of a reactant to the nitrogen atoms, thereby predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Supramolecular Chemistry Involving 2,5 Diisopropylpiperazine Scaffolds

Design and Self-Assembly of Supramolecular Architectures

There is no available research on the design and self-assembly of supramolecular architectures specifically utilizing 2,5-diisopropylpiperazine as a primary building block.

Role in Non-Covalent Interactions (e.g., Hydrogen Bonding, CH-π Interactions)

Specific studies detailing the role of this compound in forming and directing non-covalent interactions such as hydrogen bonds or CH-π interactions within a supramolecular context could not be found.

Supramolecular Catalysis and Recognition Phenomena

No literature exists that describes the use of this compound-based scaffolds in supramolecular catalysis or for molecular recognition purposes.

Host-Guest Chemistry Investigations

There are no published investigations into the host-guest chemistry of this compound, either as a host or a guest molecule.

Applications in Polymer Chemistry and Advanced Materials

2,5-Diisopropylpiperazine as Monomeric Building Blocks

No information available.

Incorporation into Functional Polymers and Copolymers

No information available.

Role in Stereoselective Polymerization Processes

No information available.

Development of Novel Materials through Piperazine-Derived Scaffolds

No information available.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperazine-containing compounds is a focal point of research due to their prevalence in biologically active molecules. researchgate.netrsc.org Current efforts are increasingly directed towards developing sustainable and efficient synthetic methods.

Green Chemistry Approaches: The principles of green chemistry are becoming integral to the synthesis of piperazine (B1678402) derivatives. lookchem.com This involves the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes. lookchem.comnih.gov For instance, catalyst/promoter-free cyclization of free amino acids has been shown to produce cyclic dipeptides like 2,5-diketopiperazines in high yields with minimal waste. lookchem.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and solvent volumes. mdpi.com The use of water as a solvent, whenever possible, is also a key aspect of green pharmaceutical synthesis. mdpi.com

Future research will likely focus on:

Solvent-free synthesis: Mechanochemical grinding and other solvent-free methods are being explored to reduce environmental impact. mdpi.com

Bio-based solvents: The use of renewable and less hazardous solvents is a growing trend in sustainable chemistry. unife.it

Continuous flow processes: These methods offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. unibo.it

Catalytic Systems: The development of novel catalysts is crucial for achieving high selectivity and efficiency in the synthesis of chiral piperazines. dicp.ac.cnrsc.org

Asymmetric Catalysis: Palladium-catalyzed asymmetric hydrogenation and the use of chiral ligands are key strategies for producing enantiomerically pure piperazine derivatives. lookchem.comdicp.ac.cnrsc.org

Photoredox Catalysis: This approach has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of various substituents under mild conditions. researchgate.netbeilstein-journals.org

| Synthetic Approach | Key Features | Sustainability Aspect |

| Green Solvents | Use of water, bio-based solvents, or solvent-free conditions. mdpi.comunife.it | Reduces pollution and use of hazardous materials. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. mdpi.com | Energy efficient, reduces solvent usage. mdpi.com |

| Asymmetric Hydrogenation | Use of chiral catalysts to produce specific stereoisomers. dicp.ac.cnrsc.org | High atom economy and selectivity. |

| Photoredox C-H Functionalization | Mild reaction conditions, high functional group tolerance. researchgate.netbeilstein-journals.org | Enables direct modification of the piperazine core. researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Derivatization Potential

While the piperazine scaffold is common, a significant portion of known piperazine-containing drugs are only substituted at the nitrogen atoms. researchgate.netmdpi.com This highlights a vast, underexplored potential for functionalization at the carbon atoms of the piperazine ring. nih.gov

C-H Functionalization: Recent advances in C-H functionalization provide a direct method to introduce substituents onto the carbon framework of the piperazine ring, offering a powerful tool for creating structural diversity. researchgate.netbeilstein-journals.orgmdpi.com These methods can overcome the limitations of traditional synthetic routes, which are often lengthy and restricted by the availability of starting materials. mdpi.com

Derivatization of Diketopiperazines: The 2,5-diketopiperazine (DKP) core, a cyclic dimer of amino acids, is a versatile scaffold for generating bioactive molecules. csu.edu.auchemrxiv.org Research is ongoing to develop methods for the regioselective functionalization of DKPs to synthesize novel derivatives with potential therapeutic applications. nih.govresearchgate.net

Future research in this area will likely involve:

Developing more selective and efficient C-H functionalization methods for piperazines. researchgate.netmdpi.com

Exploring the reactivity of the DKP scaffold to create libraries of novel compounds. csu.edu.aunih.gov

Investigating the synthesis of both homo- and hetero-dimeric substituted piperazine-2,5-diones. csu.edu.auchemrxiv.org

Advanced Integration with Spectroscopic and Imaging Technologies

Spectroscopic techniques are essential for the characterization and structural elucidation of 2,5-diisopropylpiperazine and its derivatives. csu.edu.auchemrxiv.org

NMR and X-ray Crystallography: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary tools for determining the stereochemistry and conformation of piperazine derivatives. csu.edu.aumq.edu.au Simple NMR analyses can be used to distinguish between cis and trans isomers of substituted piperazine-2,5-diones. csu.edu.auchemrxiv.org

Advanced Spectroscopic Techniques: Future research may involve the use of more advanced spectroscopic and imaging techniques to study the interactions of these compounds in biological systems. This could include:

Fluorescence Spectroscopy: To study the binding of fluorescently tagged piperazine derivatives to biological targets.

Mass Spectrometry Imaging: To visualize the distribution of these compounds in tissues.

The integration of spectroscopic data with computational modeling will provide deeper insights into the structure-activity relationships of these molecules.

Interdisciplinary Research Opportunities in Catalysis and Materials Science

The unique structural and chemical properties of this compound and its derivatives open up opportunities for interdisciplinary research, particularly in the fields of catalysis and materials science.

Catalysis: Piperazine-based ligands have been successfully used in various catalytic systems. rsc.org The chiral nature of many piperazine derivatives makes them attractive candidates for ligands in asymmetric catalysis. dicp.ac.cnrsc.org Proline-derived 2,5-diketopiperazines have shown catalytic activity in aerobic oxidation processes. researchgate.net

Materials Science: The rigid structure of the piperazine ring makes it a useful building block for the construction of novel materials.

Metal-Organic Frameworks (MOFs): Piperazine derivatives can be used as organic linkers in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis. rsc.org

Polymers: Piperazine-containing polymers may exhibit interesting thermal and mechanical properties.

Future interdisciplinary research could lead to the development of:

Novel catalysts for a wide range of organic transformations. mdpi.com

Functional materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2,5-diisopropylpiperazine, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, substituting isopropyl groups onto a piperazine backbone requires careful control of stoichiometry and temperature. Evidence from analogous piperazine syntheses suggests using polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to enhance reactivity . Optimization involves varying reaction time (12–48 hours), temperature (80–120°C), and molar ratios (e.g., 1:2.5 for piperazine:alkylating agent) to maximize yield. Monitoring progress via TLC or GC-MS is critical .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for characteristic singlet peaks for equivalent isopropyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for N–CH) .

- ¹³C NMR : Peaks at δ 20–25 ppm (CH₃) and δ 45–55 ppm (N–CH) confirm substitution .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the molecular weight (184.3 g/mol for C₉H₁₈N₂) . X-ray crystallography can resolve stereochemistry if chiral centers exist .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use, PPE (gloves, goggles), and inert atmosphere handling due to potential respiratory and dermal irritation . Storage should be in airtight containers at ≤4°C to prevent degradation. Spill management requires neutralization with dilute acetic acid and solidification with vermiculite .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during this compound synthesis?

- Methodological Answer : Stereoselectivity depends on the choice of starting materials and catalysts. Chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce specific configurations . For diastereomer separation, use chiral HPLC columns (e.g., Chiralpak IA/IB) or fractional crystallization . Computational modeling (DFT) predicts thermodynamic favorability of isomers .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting NMR/MS data often arise from impurities or tautomerism. Strategies include:

- High-Resolution MS : Confirm molecular formula .

- Variable Temperature NMR : Detect dynamic equilibria (e.g., ring-flipping in piperazine) .

- 2D NMR (COSY, NOESY) : Assign overlapping peaks and spatial proximities . Cross-validate with IR (C–N stretch at ~1,100 cm⁻¹) .

Q. How does the substitution pattern of this compound influence its biological activity in pharmacological studies?

- Methodological Answer : Structure-activity relationships (SAR) can be probed by synthesizing analogs with varied substituents (e.g., aryl, hydroxyl groups). For example, replacing isopropyl with benzyl groups may enhance binding to neurotransmitter receptors . Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) identify key interactions .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.